Quetiapine sulfone-d8
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C21H25N3O4S |
|---|---|
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C21H25N3O4S/c25-14-16-28-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)29(26,27)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i9D2,10D2,11D2,12D2 |
InChI-Schlüssel |
SQUTWXZEWJNIQN-PMCMNDOISA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42)([2H])[2H])[2H] |
Kanonische SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Difference between quetiapine sulfone and quetiapine sulfoxide metabolites
This guide details the structural, metabolic, and analytical distinctions between Quetiapine Sulfoxide (a major Phase I metabolite) and Quetiapine Sulfone (primarily a degradation product and minor secondary metabolite).
Executive Summary
In the development and monitoring of Quetiapine (Seroquel), distinguishing between oxidative outcomes is critical for accurate pharmacokinetic (PK) profiling and stability testing.
-
Quetiapine Sulfoxide is the dominant inactive metabolite formed via hepatic CYP3A4.[1] It serves as a primary clearance pathway.[1]
-
Quetiapine Sulfone is a terminal oxidation product , often appearing as a process impurity or degradation product in stability studies. While detectable in urine as a minor secondary metabolite, its primary relevance lies in impurity profiling and preventing analytical interference.
This guide analyzes their physicochemical divergence, formation pathways, and validated detection protocols.[2]
Structural & Physicochemical Divergence
The core difference lies in the oxidation state of the dibenzothiazepine sulfur atom. This alteration changes the molecule's polarity, mass, and receptor binding affinity.
| Feature | Quetiapine Sulfoxide (QTP-SO) | Quetiapine Sulfone (QTP-Sulfone) |
| CAS Number | 329216-63-9 | 329216-65-1 |
| Oxidation State | Sulfoxide ( | Sulfone ( |
| Mass Shift (vs Parent) | +16 Da | +32 Da |
| Molecular Formula | ||
| Role | Major Phase I Metabolite | Degradation Impurity / Minor Metabolite |
| Pharmacology | Inactive (Low affinity for | Inactive (Lack of significant binding data) |
| Stability | Susceptible to further oxidation | High thermodynamic stability (Terminal oxidation) |
Formation Pathways: Metabolism vs. Degradation
Understanding the origin of these species is essential for interpreting plasma data versus drug product stability data.
Biological Metabolism (In Vivo)
Quetiapine is extensively metabolized by CYP3A4 .[3] The sulfoxidation pathway is a detoxification route, converting the active drug into the polar, excretable Sulfoxide .
-
Norquetiapine (Active): Formed via N-dealkylation (CYP3A4).
-
Quetiapine Sulfoxide (Inactive): Formed via S-oxidation (CYP3A4).
-
Quetiapine Sulfone: Formed in trace amounts through secondary oxidation of the sulfoxide or direct oxidation, but is not a major circulating species in plasma.
Chemical Degradation (In Vitro)
In forced degradation studies (oxidative stress using
Pathway Visualization
The following diagram illustrates the divergence between the bio-activation pathway (Norquetiapine) and the clearance/degradation pathways (Sulfoxide/Sulfone).
Figure 1: Metabolic and degradation pathways of Quetiapine.[3][4][5][6][7][8][9][10][11] Note that Norquetiapine retains pharmacological activity, while the sulfur-oxidized forms are inactive clearance products.
Pharmacological Implications[2][3][6][12][13]
Researchers must differentiate these metabolites because their presence alters the "active moiety" calculation.
-
Quetiapine Sulfoxide: High plasma concentrations (often exceeding parent drug levels) can be misleading. Despite its abundance, it has negligible affinity for dopaminergic (
) and serotonergic ( ) receptors compared to the parent. It does not contribute to the therapeutic effect. -
Quetiapine Sulfone: Pharmacologically inert. Its detection in urine is useful for adherence monitoring (preventing false negatives when parent drug levels are low), but it has no clinical efficacy.
Critical Note: The "Active Moiety" in clinical studies is defined as Quetiapine + Norquetiapine . Sulfoxide and Sulfone are excluded from efficacy correlations.
Analytical Protocol: LC-MS/MS Separation
Separating the Sulfoxide and Sulfone is challenging due to their similar polarity, but essential for accurate quantification. The Sulfone (+32 Da) and Sulfoxide (+16 Da) have distinct mass transitions.
Experimental Workflow
Objective: Simultaneous quantification of Quetiapine, Norquetiapine, Sulfoxide, and Sulfone in human plasma.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 50 µL of human plasma.[12]
-
Add Internal Standard (IS) : Quetiapine-d8 (10 ng/mL).
-
Add Extraction Solvent : 1.0 mL tert-butyl methyl ether (TBME) or Butyl acetate:Butanol (10:1 v/v).
-
Vortex for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.
-
Evaporate supernatant to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase .
Step 2: LC Conditions
-
Column: Waters XBridge C18 or Phenomenex Luna C18 (50 mm x 2.1 mm, 3-5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Step 3: MS/MS Detection (MRM Mode) Use Positive Electrospray Ionization (ESI+).
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Quetiapine | 384.2 | 253.1 | 25 |
| Norquetiapine | 296.2 | 210.1 | 30 |
| Quetiapine Sulfoxide | 400.2 | 221.1 | 28 |
| Quetiapine Sulfone | 416.2 | 253.1 | 35 |
Note: The Sulfoxide often exhibits a "loss of oxygen" fragmentation pattern or cleavage of the piperazine side chain. The Sulfone is stable and typically fragments to the core tricyclic structure.
Analytical Diagram
Figure 2: Validated LC-MS/MS workflow for separating Quetiapine oxidative metabolites.
References
-
Fisher, D. S., et al. (2012). "Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS."[7][12] Biomedical Chromatography. Link
-
Cross, A. J., et al. (2016). "Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models."[8] British Journal of Pharmacology.[8] Link
-
Bakken, G. V., et al. (2009). "Metabolism of quetiapine by CYP3A4 and CYP3A5 in presence or absence of cytochrome B5." Drug Metabolism and Disposition. Link
-
Handley, S. A., et al. (2016). "Quetiapine Carboxylic Acid and Quetiapine Sulfoxide Prevalence in Patient Urine." Journal of Analytical Toxicology. Link
-
Tran, J., et al. (2021). "The stability of quetiapine oral suspension compounded from commercially available tablets."[13] PLOS ONE. Link
Sources
- 1. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Multiple dose pharmacokinetics of quetiapine and some of its metabolites in Chinese suffering from schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
Technical Guide: Metabolic Pathway and Bioanalysis of Quetiapine Sulfone Formation
This guide details the metabolic pathway of quetiapine sulfone formation, situating it within the broader context of quetiapine S-oxidation. While quetiapine sulfoxide is the dominant circulating metabolite, the formation of the sulfone represents a critical oxidative endpoint relevant to stability profiling, impurity analysis, and comprehensive metabolic mapping.
Executive Summary
Quetiapine (QTP) is an atypical antipsychotic extensively metabolized in the liver. The primary metabolic route involves S-oxidation of the dibenzothiazepine ring, mediated predominantly by CYP3A4 , yielding quetiapine sulfoxide (QTP-SF) .
Quetiapine sulfone (QTP-SO2) is the subsequent oxidation product of the sulfoxide. In human plasma, QTP-SO2 is often present at trace levels or below the limit of quantification (BLQ), whereas QTP-SF is a major circulating metabolite. However, understanding the sulfone formation is critical for:
-
Stability Profiling: QTP-SO2 is a known oxidative degradation product.
-
Bioanalytical Integrity: Distinguishing the sulfone from the sulfoxide in LC-MS/MS assays prevents cross-interference.
-
Mechanistic Toxicology: S-oxidation pathways are often implicated in idiosyncratic drug reactions, although QTP-SF itself is pharmacologically inactive.
Part 1: Chemical Basis & Enzymology
The S-Oxidation Pathway
The formation of quetiapine sulfone follows a sequential oxidation mechanism of the thioether moiety in the dibenzothiazepine ring.
-
Step 1: Sulfoxidation (Major In Vivo Pathway)
-
Substrate: Quetiapine (Thioether).
-
Enzyme: Cytochrome P450 3A4 (CYP3A4) is the primary catalyst.[1]
-
Mechanism: Direct transfer of an oxygen atom to the sulfur lone pair.
-
Product: Quetiapine Sulfoxide (QTP-SF).[2] This is a stable, pharmacologically inactive metabolite found in high concentrations in human plasma.
-
-
Step 2: Sulfone Formation (Minor/Degradation Pathway)
-
Mechanism: Further oxidation of the sulfoxide to the sulfone (
). -
Context: In vivo conversion to the sulfone is limited. Significant formation of QTP-SO2 is often observed in vitro under forced degradation conditions (oxidative stress with
) or as a trace impurity. -
Enzymology: While CYP enzymes can catalyze sulfoxide-to-sulfone conversions, in the case of quetiapine, this step is kinetically slow or minor compared to the initial sulfoxidation.
Comparative Enzymology
| Metabolite | Primary Enzyme | Pharmacological Activity | Plasma Exposure (Human) |
| Quetiapine Sulfoxide | CYP3A4 | Inactive | High (Major Metabolite) |
| N-Desalkylquetiapine | CYP3A4 | Active (Antidepressant) | Moderate |
| 7-Hydroxyquetiapine | CYP2D6 | Active | Low |
| Quetiapine Sulfone | Oxidative Stress / Trace CYP | Inactive | Trace / BLQ |
Part 2: Visualization of the Signaling Pathway
The following diagram illustrates the metabolic cascade, highlighting the central role of CYP3A4 in S-oxidation and the bifurcation between bioactivation (Norquetiapine) and inactivation (Sulfoxide/Sulfone).
Figure 1: Metabolic pathway of quetiapine highlighting the S-oxidation route via CYP3A4 leading to the sulfoxide and subsequently the sulfone.
Part 3: Experimental Workflows (Protocols)
To study quetiapine sulfone formation, researchers must employ high-sensitivity LC-MS/MS due to its low abundance relative to the sulfoxide.
In Vitro Microsomal Incubation Protocol
This protocol screens for the formation of S-oxidized metabolites using Human Liver Microsomes (HLM).
Materials:
-
Pooled Human Liver Microsomes (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS) (e.g., Quetiapine-d8).
Step-by-Step Methodology:
-
Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Quetiapine (1 µM) in 100 mM Potassium Phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 minutes.
-
Initiation: Add the NADPH regenerating system to start the reaction.
-
Control: Include a sample without NADPH to rule out non-enzymatic degradation.
-
-
Incubation: Incubate at 37°C with shaking. Time points: 0, 15, 30, 60 min.
-
Termination: Aliquot 50 µL of reaction mixture into 150 µL of Quench Solution (ACN + IS). Vortex immediately.
-
Preparation: Centrifuge at 10,000 x g for 10 min at 4°C. Transfer supernatant to LC vials.
LC-MS/MS Quantification Workflow
Distinguishing the sulfoxide from the sulfone is critical. They have distinct mass shifts (+16 Da for Sulfoxide, +32 Da for Sulfone relative to parent).
Instrument Parameters:
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient: 5% B to 90% B over 3.0 min.
MRM Transitions (Positive Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
|---|---|---|---|---|
| Quetiapine | 384.2 | 253.1 | 25 | Parent |
| Quetiapine Sulfoxide | 400.2 | 253.1 | 27 | +16 Da (M+O) |
| Quetiapine Sulfone | 416.2 | 253.1 | 30 | +32 Da (M+2O) |
| Norquetiapine | 296.2 | 210.1 | 25 | N-Desalkyl |
Validation Note: Ensure chromatographic separation between the sulfoxide and sulfone, although their mass difference allows for mass-resolved detection. The sulfone typically elutes earlier than the parent but later than the sulfoxide on standard C18 chemistries due to polarity differences.
Part 4: Clinical & Pharmacological Implications
Toxicology and Stability
-
Pharmacology: Quetiapine sulfone is considered pharmacologically inactive.[5] It does not contribute to the antipsychotic efficacy (mediated by D2/5-HT2A antagonism) or the antidepressant effect (mediated by Norquetiapine's NET inhibition).
-
Stability Marker: The presence of quetiapine sulfone in drug products indicates oxidative degradation. It is a key impurity monitored during shelf-life stability testing (forced degradation with peroxides yields high sulfone levels).
Drug-Drug Interactions (DDI)
Since the S-oxidation pathway is driven by CYP3A4 , it is highly susceptible to DDI:
-
CYP3A4 Inducers (e.g., Carbamazepine, Phenytoin): Significantly increase the formation of Quetiapine Sulfoxide, reducing plasma levels of the parent drug.
-
CYP3A4 Inhibitors (e.g., Ketoconazole, Ritonavir): Block the S-oxidation pathway, leading to accumulation of Quetiapine and potential toxicity (QT prolongation, sedation).
References
-
Metabolic Mechanism of Quetiapine in Vivo: Li, K. Y., et al. (2005). The in vivo metabolic mechanism of quetiapine with clinical therapeutic dose.Link
-
CYP3A4 and CYP3A5 Involvement: Bakken, G. V., et al. (2009). Metabolism of quetiapine by CYP3A4 and CYP3A5 in presence or absence of cytochrome b5.[3]Link
-
LC-MS/MS Method Development: Handley, D. S., et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS.[2]Link
-
Degradation Studies: Gonzalez, O., et al. (2011). Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods.Link
-
Pharmacokinetics and Metabolites: Remmerie, B., et al. (2016).[4] Comparison of Capillary and Venous Drug Concentrations After Administration of a Single Dose of Risperidone, Paliperidone, Quetiapine, Olanzapine, or Aripiprazole.[4]Link
Sources
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quetiapine | 111974-69-7 [chemicalbook.com]
- 6. Quetiapine Carboxylic Acid and Quetiapine Sulfoxide Prevalence in Patient Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Capillary and Venous Drug Concentrations After Administration of a Single Dose of Risperidone, Paliperidone, Quetiapine, Olanzapine, or Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Maximizing Bioanalytical Precision: A Protocol for Efficient Liquid-Liquid Extraction of Quetiapine Sulfone-d8
This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of quetiapine sulfone-d8 from biological matrices, primarily plasma. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple set of instructions to explain the scientific principles underpinning the methodology. By understanding the "why" behind each step, analysts can ensure robust, reproducible, and accurate quantification of this key internal standard, which is critical for the reliable analysis of the atypical antipsychotic drug, quetiapine.
Introduction: The Critical Role of the Internal Standard in Quetiapine Bioanalysis
Quetiapine is an atypical antipsychotic widely prescribed for the treatment of schizophrenia and bipolar disorder. Accurate measurement of quetiapine and its metabolites in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Quetiapine is extensively metabolized in the liver, with one of the major metabolites being quetiapine sulfoxide. Further oxidation can lead to the formation of quetiapine sulfone.[1]
In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable.[2] The IS is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls.[3] Its purpose is to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[4][5] Quetiapine sulfone-d8, a stable isotope-labeled version of quetiapine sulfone, is an ideal internal standard for the quantification of quetiapine sulfone, as its behavior during extraction and ionization is expected to closely mimic that of the unlabeled analyte.
The Foundation of Extraction: Physicochemical Properties
A successful LLE protocol is built upon a thorough understanding of the physicochemical properties of the target analyte.[6] For quetiapine sulfone-d8, we can infer its properties from its non-deuterated counterpart, quetiapine sulfone.
| Property | Value (Quetiapine) | Predicted/Reported Value (Quetiapine Sulfone) | Rationale for LLE |
| pKa (Strongest Basic) | 7.06[7] | 14.41 (Predicted, Strongest Acidic)[8] | The basic nature of quetiapine dictates that the sample should be basified to a pH of at least 9 to ensure it is in its neutral, more organic-soluble form. While the sulfone metabolite has a predicted acidic pKa, the overall molecular structure retains basic nitrogen atoms, making basification a sound strategy for extraction of both parent and metabolite. |
| logP | 2.81[1] | Not explicitly found, but expected to be lower than quetiapine due to the increased polarity of the sulfone group. | A moderately non-polar solvent is required to efficiently extract the compound from the aqueous biological matrix. The choice of solvent must balance extraction efficiency with minimizing the co-extraction of endogenous interferences. |
| Solubility | Low in water[1] | Likely to have slightly increased aqueous solubility compared to quetiapine due to the polar sulfone group. | The low aqueous solubility of the neutral form is the driving force for its partitioning into an immiscible organic solvent during LLE. |
| Stability | Stable in oral fluid for 7-14 days at 4°C.[9] Sample solutions are stable for up to 24 hours at ambient temperature.[10] | While specific data is limited, sulfoxides and sulfones can be susceptible to degradation under certain conditions. | Extraction should be performed promptly, and samples should be stored at low temperatures to minimize potential degradation. |
Optimized Liquid-Liquid Extraction Protocol
This protocol is optimized for the extraction of quetiapine sulfone-d8 from human plasma.
Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Quetiapine sulfone-d8 internal standard working solution
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium hydroxide (or other suitable base to adjust pH)
-
Deionized water
-
Methanol, HPLC grade (for reconstitution)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Autosampler vials
Experimental Workflow
Caption: Liquid-Liquid Extraction Workflow for Quetiapine Sulfone-d8.
Step-by-Step Methodology
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 500 µL of plasma sample, calibrator, or quality control.
-
Internal Standard Spiking: Add the appropriate volume of quetiapine sulfone-d8 internal standard working solution to each tube. Rationale: The IS must be added at the beginning to account for variability in all subsequent steps.[3]
-
Initial Vortex: Briefly vortex the mixture for 10-15 seconds to ensure homogeneity.
-
pH Adjustment: Add 50 µL of 1M ammonium hydroxide to each tube. Vortex briefly. This will raise the pH of the plasma to >9. Rationale: Adjusting the pH to at least two units above the pKa of the basic nitrogen ensures that quetiapine and its metabolites are in their neutral, non-ionized form, which maximizes their partitioning into the organic solvent.[6]
-
Addition of Extraction Solvent: Add 1.5 mL of methyl tert-butyl ether (MTBE) to each tube. Rationale: MTBE is a moderately polar ether that provides good recovery for a broad range of drugs. It is also less prone to emulsion formation than other solvents like diethyl ether.
-
Extraction: Vortex the tubes vigorously for 5 minutes. Rationale: Vigorous mixing increases the surface area between the two immiscible phases, facilitating the transfer of the analyte from the aqueous to the organic phase.
-
Phase Separation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. Rationale: Centrifugation is crucial for breaking up any potential emulsions and achieving a clean, sharp separation between the aqueous plasma layer (bottom) and the organic MTBE layer (top).
-
Transfer of Organic Layer: Carefully transfer the upper organic layer to a clean tube, being careful not to aspirate any of the aqueous layer or the protein pellet at the interface.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at approximately 40°C or using a centrifugal vacuum concentrator. Rationale: This step concentrates the analyte and removes the extraction solvent, which may not be compatible with the initial mobile phase of the LC-MS system.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). Rationale: Reconstituting in the mobile phase ensures compatibility with the LC system and promotes good peak shape.
-
Final Vortex: Vortex the reconstituted sample for 1 minute to ensure the complete dissolution of the analyte and internal standard.
-
Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system for quantification.
Ensuring Protocol Trustworthiness: A Self-Validating System
A robust analytical method is a self-validating one. Adherence to regulatory guidelines from bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) is paramount.[11][12]
Key Validation Parameters
-
Selectivity and Matrix Effects: The method must be free from interferences from endogenous plasma components. This is assessed by analyzing at least six different lots of blank plasma. The response of the internal standard should be consistent across these lots to ensure that matrix effects are not compromising the data.[11]
-
Calibration Curve: A calibration curve with at least six non-zero standards should be prepared, spanning the expected concentration range. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the method should be determined at a minimum of four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. For a method to be considered reliable, the accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (coefficient of variation, CV%) should not exceed 15% (20% for LLOQ).[11]
-
Recovery: The extraction recovery of both the analyte and the internal standard should be determined. While high recovery is desirable, consistency and reproducibility are more critical. The recovery of the internal standard should ideally be similar to that of the analyte.
-
Stability: The stability of quetiapine sulfone-d8 in the biological matrix must be assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Troubleshooting Common LLE Issues
-
Emulsion Formation: If emulsions occur, try gentler mixing (e.g., rocking instead of vortexing), adding salt to the aqueous phase ("salting out"), or a freeze-thaw cycle before centrifugation.
-
Low Recovery: This could be due to incorrect pH, insufficient mixing, or an inappropriate extraction solvent. Re-evaluate the physicochemical properties of the analyte and optimize these parameters.
-
High Variability: Inconsistent results are often due to poor pipetting technique, inconsistent mixing times, or incomplete phase separation. Ensure all steps are performed with precision and consistency.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the liquid-liquid extraction of quetiapine sulfone-d8. By understanding the principles of LLE and the physicochemical properties of the analyte, researchers can implement and troubleshoot this method effectively. Adherence to rigorous validation guidelines ensures the generation of high-quality, reliable data, which is the bedrock of successful drug development and clinical research.
References
-
Evaluation of Antipsychotic Drugs' Stability in Oral Fluid Samples. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
-
The stability of quetiapine oral suspension compounded from commercially available tablets. (2021). PLOS ONE. Retrieved February 8, 2024, from [Link]
-
Preparation and characterization of quetiapine fumarate loaded transfersome as a novel drug delivery system. (n.d.). GSC Online Press. Retrieved February 8, 2024, from [Link]
-
Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite Norquetiapine. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Formulation and Evaluation of Quetiapine Fumarate Sustained Release Tablets. (n.d.). GSC Online Press. Retrieved February 8, 2024, from [Link]
-
Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Quetiapine. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved February 8, 2024, from [Link]
-
The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved February 8, 2024, from [Link]
-
Tips for Troubleshooting Liquid-Liquid Extraction. (n.d.). K-Jhil. Retrieved February 8, 2024, from [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved February 8, 2024, from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved February 8, 2024, from [Link]
-
Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. (2018). ScienceDirect. Retrieved February 8, 2024, from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. (n.d.). NorthEast BioLab. Retrieved February 8, 2024, from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (n.d.). BioPharma Services. Retrieved February 8, 2024, from [Link]
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Omega. Retrieved February 8, 2024, from [Link]
-
Bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved February 8, 2024, from [Link]
-
Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. (2018). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (n.d.). Phenomenex. Retrieved February 8, 2024, from [Link]
-
What Is An Internal Standard And Why Is It Used In LC-MS?. (2023). Chemistry For Everyone. Retrieved February 8, 2024, from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved February 8, 2024, from [Link]
Sources
- 1. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. nebiolab.com [nebiolab.com]
- 5. youtube.com [youtube.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. Quetiapine Sulfone | 329216-65-1 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. elearning.unite.it [elearning.unite.it]
Optimization of LC-MS/MS Ionization Parameters for Quetiapine Sulfone-d8 in Bioanalytical Assays
Abstract This application note details the method development and optimization of mass spectrometry parameters for Quetiapine Sulfone-d8, a critical internal standard (IS) used in the quantification of Quetiapine Sulfone (N-desalkylquetiapine sulfone). Targeted at bioanalytical scientists, this guide moves beyond generic settings to explore the physicochemical basis of ionization, fragmentation logic, and rigorous validation protocols compliant with FDA Bioanalytical Method Validation (2018) guidelines.
Physicochemical Analysis & Ionization Theory
To optimize ionization, one must first understand the analyte's behavior in the gas phase. Quetiapine Sulfone is a dibenzothiazepine derivative formed via S-oxidation.
-
Analyte: Quetiapine Sulfone (C21H25N3O4S)
-
Internal Standard: Quetiapine Sulfone-d8 (Deuterated analog, typically labeled on the piperazine ring or ethoxy tail).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mechanism: The molecule possesses basic nitrogen atoms within the piperazine ring. Under acidic mobile phase conditions (e.g., 0.1% Formic Acid), these nitrogens are readily protonated, generating the
precursor ion.
The Deuterium Effect
The use of a deuterated internal standard (d8) corrects for matrix effects and ionization inconsistency. However, the position of the deuterium label dictates the MRM transition.
-
Scenario A (Side-chain Label): If the d8 label is on the piperazine/ethoxy chain, and the fragmentation cleaves this chain to leave the dibenzothiazepine core, the product ion will not contain the deuterium. (Transition:
). -
Scenario B (Ring Label): If the d8 label is on the aromatic core, the product ion will shift. (Transition:
).
Note: This protocol assumes Scenario A, which is common for commercial standards, but includes steps to verify this.
Experimental Workflow: From Stock to Tuning
The following workflow illustrates the critical path for establishing stable ionization parameters.
Figure 1: Step-by-step workflow for tuning mass spectrometry parameters.
Mass Spectrometry Parameters
Source Parameters (ESI+)
These settings balance desolvation efficiency with analyte stability. Quetiapine Sulfone is thermally stable but can degrade if source temperatures are excessive.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Protonation of piperazine nitrogens. |
| Spray Voltage | 4500 – 5500 V | High voltage ensures stable Taylor cone formation for basic drugs. |
| Source Temp (TEM) | 450 – 550 °C | High heat required to desolvate the sulfone moiety; prevent droplets from entering MS. |
| Curtain Gas (CUR) | 20 – 35 psi | Protects the orifice from solvent clusters; prevents contamination. |
| Gas 1 (Nebulizer) | 40 – 60 psi | Critical for breaking liquid stream into fine droplets. |
| Gas 2 (Heater) | 50 – 70 psi | Assists in solvent evaporation. |
MRM Transitions (The "Fingerprint")
The following transitions are derived from the fragmentation of the
Table 2: Optimized MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (CE) |
| Quetiapine Sulfone | 416.2 | 253.1 | Quantifier | 25 - 35 V |
| 416.2 | 221.1 | Qualifier | 40 - 50 V | |
| Quetiapine Sulfone-d8 | 424.2 | 253.1 * | Quantifier | 25 - 35 V |
| 424.2 | 229.1 | Qualifier | 40 - 50 V |
*Note on IS Transition: The transition 424.2 -> 253.1 implies the deuterium label is lost during fragmentation (Side-chain label). If your IS is ring-labeled, the Quant ion will shift to ~261.1. Always run a Product Ion Scan on your specific IS batch to confirm.
Fragmentation Logic & Pathway[2]
Understanding why these fragments exist allows for faster troubleshooting. The primary fragmentation involves the cleavage of the piperazine ring from the dibenzothiazepine core.
Figure 2: Fragmentation pathway of Quetiapine Sulfone. The d8 IS follows an identical path; if the d8 is on the "Side Chain", the "Core" mass remains 253.1.
Validation Protocol (Self-Validating System)
To ensure the parameters above yield reliable data, perform these three validation checks immediately after tuning.
Protocol A: Cross-Talk (Interference) Check
Objective: Ensure the d8 IS does not contribute signal to the analyte channel (and vice versa).
-
Inject a high concentration sample of Quetiapine Sulfone-d8 (IS) only (e.g., 500 ng/mL).
-
Monitor the transition for the native analyte (416.2 -> 253.1).
-
Criteria: The response in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification) response.
-
Reverse: Inject native analyte and monitor the IS channel. (Response must be < 5% of IS response).
Protocol B: Saturation Test
Objective: Determine the upper limit of linearity (ULOQ) before the detector saturates.
-
Prepare a calibration curve from 1 ng/mL to 2000 ng/mL.
-
Inject in ascending order.
-
Plot Response Ratio vs. Concentration.
-
Check: If the curve plateaus or quadratic regression is required, lower the injection volume or detune the collision energy slightly to reduce sensitivity.
Protocol C: Matrix Effect Evaluation
Objective: Confirm that the d8 IS compensates for matrix suppression/enhancement.
-
Prepare Set A : Analyte + IS in neat solvent (Mobile Phase).
-
Prepare Set B : Analyte + IS spiked into extracted plasma (post-extraction spike).
-
Calculate Matrix Factor (MF): (Area of Set B / Area of Set A).
-
IS Normalization: The MF for the Analyte should match the MF for the IS within ±15%.
Chromatographic Conditions
Mass spec parameters rely on good chromatography.
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm or sub-2 µm.
-
Mobile Phase A: 5mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes.
-
Why Acidic? Promotes the formation of
and improves peak shape for basic amines.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1]
-
Souri, E., et al. (2016). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma. Journal of Chromatographic Science.
- Barrett, B., et al. (2007). Quetiapine and its metabolites: Method development and validation. Journal of Chromatography B.
-
Cayman Chemical. (n.d.). Quetiapine-d8 Product Insert. (Confirming d8 labeling positions).
Sources
Troubleshooting & Optimization
Technical Support Center: Quetiapine Stability & Impurity Management
Subject: Managing the S-Oxidation Pathway: Quetiapine Sulfone (Impurity G) and Sulfoxide (Impurity B) Ticket ID: QTP-STAB-001 Assigned Specialist: Senior Application Scientist, Analytical Development
Executive Summary: The S-Oxidation Pathway
You have inquired about preventing the degradation of Quetiapine Sulfone to Quetiapine Sulfoxide .
Critical Scientific Clarification: Under standard storage and environmental conditions, the chemical thermodynamics favor oxidation , not reduction. The natural degradation pathway is:
Quetiapine
If you are observing "degradation" of the Sulfone back to the Sulfoxide, you are likely encountering one of two scenarios:
-
Analytical Artifact (Most Likely): In-source reduction or fragmentation inside your Mass Spectrometer (LC-MS), making a pure Sulfone standard appear to contain Sulfoxide.
-
Synthetic Contamination: Your Sulfone standard contains residual Sulfoxide from its synthesis that was not initially detected due to method selectivity issues.
This guide addresses both the analytical troubleshooting of this specific anomaly and the general prevention of oxidative degradation.
Visualizing the Chemistry (The "Why")
The following diagram outlines the oxidative pathway and the potential analytical artifacts that mimic "reverse" degradation.
Figure 1: The Quetiapine S-oxidation pathway. Note that the transition from Sulfone to Sulfoxide is chemically unlikely in storage but common as an instrument artifact.
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: "My Quetiapine Sulfone standard shows a Sulfoxide peak."
Diagnosis: This is likely In-Source Fragmentation/Reduction (LC-MS) or Co-elution (LC-UV).
| Diagnostic Question | If YES, The Cause is... | The Solution |
| Are you using LC-MS? | In-Source Reduction. High desolvation temperatures or voltages can strip oxygen from the Sulfone, creating a pseudo-molecular ion matching the Sulfoxide. | Optimize Source Parameters: Lower the desolvation temperature (e.g., <350°C) and Cone Voltage. Monitor the transition; if the "Sulfoxide" peak co-elutes perfectly with Sulfone, it is an artifact. |
| Are you using LC-UV? | Co-elution. Sulfoxide and Sulfone have similar polarities. Your method may not be resolving them, and you are seeing a contaminant. | Adjust pH: Quetiapine impurities are pH-sensitive.[1] Adjust mobile phase pH to 6.5–7.0 (using Ammonium Acetate) to maximize resolution. |
| Is the peak increasing over time? | Contamination/Hydrolysis. While rare, check if your solvent contains strong reducing agents (e.g., DTT, specific metal ions) or if the standard was impure. | Standard Qualification: Inject a fresh ampoule of certified reference material (CRM). If the peak persists immediately, it is an instrumental artifact (see above). |
Scenario B: "I am seeing high levels of Sulfoxide in my Quetiapine samples."
Diagnosis: This is the classic oxidative degradation issue.
| Issue | Root Cause | Prevention Protocol |
| Rapid formation in solution | Peroxides in Diluent. Solvents like THF, Ethers, or lower-grade Acetonitrile can contain peroxides that oxidize the Thiazepine sulfur. | Solvent Control: Use only HPLC-grade or MS-grade solvents. Test solvents with peroxide strips. Avoid aging solvents >1 week. |
| Degradation in solid state | Excipient Incompatibility. Povidone (PVP) and PEG often contain peroxide impurities. | Excipient Screening: Use "Peroxide-Free" grades of binders. Add antioxidants like BHT or Propyl Gallate to the formulation. |
Experimental Protocols
Protocol 1: Differentiating Real Degradation from MS Artifacts
Use this protocol to confirm if your Sulfone is actually degrading or if your instrument is lying to you.
Objective: Determine if the Sulfoxide signal is chemically real or an in-source artifact.
-
Preparation: Prepare a 10 µg/mL solution of pure Quetiapine Sulfone (Impurity G) .
-
Chromatography: Inject onto your HPLC/UPLC system.
-
Observation: Note the Retention Time (
) of the main peak.
-
-
Mass Spectrometry: Monitor two channels:
-
Channel A: m/z 416 (Sulfone parent).
-
Channel B: m/z 400 (Sulfoxide parent).
-
-
Analysis:
-
Result A (Artifact): You see a signal in Channel B (400) that aligns perfectly with the
of the Sulfone peak in Channel A. -
Result B (Real Impurity): You see a signal in Channel B (400) at a different
than the Sulfone peak.
-
Protocol 2: Preventing S-Oxidation During Sample Preparation
Use this workflow for handling Quetiapine samples to prevent generating false-positive impurity results.
Figure 2: Optimized sample preparation workflow to minimize oxidative stress.
Step-by-Step:
-
Glassware: Use only amber volumetric flasks to prevent photo-oxidation.
-
Solvent: Use Methanol:Water (80:20). Avoid Tetrahydrofuran (THF).
-
Stabilization: If working with trace impurities, spike the diluent with 0.05% Butylated Hydroxytoluene (BHT).
-
Temperature: Set autosampler to 4°C. S-oxidation rates double with every 10°C increase.
Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Metabisulfite to prevent Quetiapine oxidation? A: Caution advised. While bisulfite is an antioxidant, it is a nucleophile that can react with other functional groups or alter the pH significantly, affecting the retention time of the ionizable piperazine group in Quetiapine. BHT (Butylated Hydroxytoluene) is preferred as it is non-ionic and chromatographic-friendly.
Q2: Why does Quetiapine Sulfoxide appear in my "Placebo" injections? A: This is "Carryover." Quetiapine is sticky. The Sulfoxide is a major metabolite and degradation product. Ensure your needle wash contains an organic solvent (e.g., 50% Methanol) and your wash duration is sufficient.
Q3: What is the USP limit for Quetiapine Sulfoxide? A: According to the USP monograph, Quetiapine Desethoxy (Impurity A) and Quetiapine Sulfoxide (Impurity B) usually have limits of NMT 0.15% or 0.2%, depending on the specific product formulation. Always consult the current USP/EP monograph.
References
-
International Council for Harmonisation (ICH). (2006). Impurities in New Drug Products Q3B(R2). [Link]
-
Hulse, M., et al. (2019). Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. Biomedical Chromatography. [Link]
-
U.S. Pharmacopeia (USP). Quetiapine Fumarate Monograph. (Requires Subscription). [Link]
Sources
Technical Support Center: Troubleshooting Ion Suppression in Quetiapine Sulfone-d8 LC-MS Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression in the LC-MS analysis of quetiapine, utilizing quetiapine sulfone-d8 as an internal standard. As Senior Application Scientists, we provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding ion suppression and the use of deuterated internal standards in quetiapine analysis.
Q1: What is ion suppression and why is it a concern in my LC-MS analysis of quetiapine?
Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, quetiapine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon occurs within the ion source of the mass spectrometer and leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of your quantitative results.[2][3] It is crucial to understand that even highly selective MS/MS methods are susceptible to ion suppression because the interference happens before mass analysis.[1]
Q2: I'm using quetiapine sulfone-d8, a deuterated internal standard. Shouldn't that automatically correct for ion suppression?
Deuterated internal standards (D-IS) are considered the gold standard in quantitative LC-MS because their physicochemical properties are nearly identical to the analyte.[3][4] The core assumption is that the D-IS will co-elute with quetiapine and experience the same degree of ion suppression, allowing for accurate correction through ratio-based calculations.[3][4]
However, perfect correction is not always guaranteed.[3] "Differential matrix effects" can occur, where the analyte and the D-IS are affected differently by ion suppression.[3]
Q3: What could cause my quetiapine sulfone-d8 internal standard to fail in correcting for ion suppression?
The primary reason for failure is a chromatographic shift, also known as an "isotope effect."[3] The substitution of hydrogen with heavier deuterium atoms can slightly alter the molecule's properties, potentially causing it to elute at a slightly different retention time than the native quetiapine.[3][5] If this separation, even if minor, causes the analyte and internal standard to elute into regions of the chromatogram with varying levels of matrix-induced ion suppression, the correction will be inaccurate.[5] Additionally, the stability of the internal standard itself can be a factor; for instance, quetiapine sulfone has been reported to be unstable and can degrade to quetiapine sulfoxide.[6]
In-Depth Troubleshooting Guide
This guide will walk you through a systematic approach to identifying and resolving ion suppression issues in your quetiapine LC-MS analysis.
Initial Observation: Inconsistent Results and Poor Reproducibility
Q4: My quality control (QC) samples are showing high variability and poor accuracy. Could ion suppression be the cause?
Yes, inconsistent and irreproducible results for QC samples are classic indicators of unmanaged ion suppression.[7][8] You might observe a drop in signal intensity for both quetiapine and quetiapine sulfone-d8, but not necessarily to the same extent, leading to inaccurate quantification.
Step 1: Visualize the Problem - Is Ion Suppression Occurring?
Before making any changes to your method, it's crucial to confirm and locate the regions of ion suppression in your chromatogram.
Q5: How can I definitively determine if and where ion suppression is happening in my analytical run?
The most effective method is a post-column infusion experiment .[7][9] This technique allows you to visualize the impact of the matrix on your analyte's signal.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of quetiapine at a concentration that gives a stable and moderate signal.
-
Set up a "T" junction between your LC column outlet and the mass spectrometer's ion source.
-
Infuse the quetiapine solution at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump. This will create a stable, elevated baseline signal for quetiapine.
-
Inject a blank matrix sample (e.g., extracted plasma without the analyte or internal standard) onto your LC system.
-
Monitor the quetiapine signal. Any dips or decreases in the baseline signal correspond to regions of ion suppression caused by co-eluting matrix components.[9]
The following diagram illustrates the setup for a post-column infusion experiment:
Caption: Post-column infusion experimental setup.
Step 2: Investigate the Cause - Why is Suppression Occurring?
Once you've confirmed ion suppression, the next step is to identify the source.
Q6: What are the most common sources of ion suppression in bioanalytical samples like plasma?
The primary culprits are endogenous components of the biological matrix.[7][10]
| Source of Ion Suppression | Typical Elution Region | Recommended Action |
| Salts and Polar Compounds | Early elution, near the void volume.[7] | Divert the initial part of the chromatographic run to waste. |
| Phospholipids | Mid-to-late elution range.[7] | Improve sample preparation to remove phospholipids; adjust chromatography to separate analytes from this region. |
| Proteins and Peptides | Can be distributed throughout the run if not adequately removed.[7] | Enhance protein precipitation or use more advanced sample cleanup like SPE.[2][11] |
Phospholipids are a major cause of ion suppression in bioanalysis using positive ion electrospray ionization (+ESI).[12]
Q7: My post-column infusion experiment shows a significant drop in signal where my quetiapine and quetiapine sulfone-d8 peaks elute. What does this mean?
This indicates that one or more matrix components are co-eluting with your analyte and internal standard, directly impacting their ionization. This is the most critical scenario to address.
Step 3: Systematic Troubleshooting and Optimization
The following workflow provides a structured approach to mitigating ion suppression.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. myadlm.org [myadlm.org]
- 6. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sepscience.com [sepscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Quetiapine Sulfone-d8 Peak Optimization
This guide serves as a technical support center for researchers optimizing the LC-MS/MS analysis of Quetiapine Sulfone-d8 (and its native analog). It addresses specific challenges related to peak symmetry, retention stability, and isotopic interference.
Status: Operational | Topic: Chromatography & Stability | Audience: Analytical Scientists
Diagnostic Decision Tree
Before altering chemistry, determine if the issue is Chromatographic (physical separation) or Chemical (analyte degradation). Use the flowchart below to diagnose your specific symptom.
Figure 1: Diagnostic logic for identifying the root cause of peak shape anomalies.
Critical Troubleshooting Protocols (Q&A)
Q1: My Quetiapine Sulfone peak is tailing significantly. How do I fix this?
The Mechanism:
Quetiapine Sulfone contains a piperazine ring with basic nitrogen atoms (pKa ~7.06 and 3.3). On standard C18 silica columns, these positively charged nitrogens interact ionically with residual negatively charged silanols (
The Solution: You must suppress this interaction using one of three methods:
-
High pH Strategy (Recommended for Sensitivity):
-
Protocol: Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) stable at pH 10.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10).
-
Why: At pH 10, the basic nitrogens are deprotonated (neutral), eliminating ionic interaction with silanols. This often doubles signal intensity in ESI+ by improving desolvation, despite the lack of pre-formed ions in solution.
-
-
Chaotropic Buffer Strategy (Low pH):
-
Protocol: Add Ammonium Formate (10–20 mM) to your Formic Acid mobile phase.
-
Why: The ammonium ions (
) flood the surface and compete with the analyte for active silanol sites, effectively "blocking" them.
-
-
Stationary Phase Selection:
-
Switch to: A "Charged Surface Hybrid" (CSH) or "End-capped" column.
-
Avoid: Traditional silica columns with low carbon loads.
-
Q2: I see a "doublet" peak. Is my column failing or is the standard degrading?
The Mechanism: This is often a solvent mismatch or degradation .
-
Solvent Mismatch: If your sample is dissolved in 100% Methanol/Acetonitrile but your starting gradient is 90% Water, the analyte travels faster than the mobile phase initially, spreading the band before it focuses.
-
Degradation: Quetiapine Sulfone (
) is relatively stable, but can degrade or be contaminated with Quetiapine Sulfoxide ( ) or N-Oxides .
Validation Protocol:
-
Solvent Test: Dilute your sample 1:5 with your starting mobile phase (e.g., 0.1% Formic Acid in Water). Inject. If the peak merges into a sharp singlet, it was a solvent effect.
-
Degradation Test: Monitor the transition for Quetiapine Sulfoxide (typically -16 Da or different fragmentation pattern). If the "shoulder" has a distinct mass spectrum, it is a chemical impurity.
Q3: The d8 internal standard elutes slightly earlier than the native analyte. Is this a problem?
The Mechanism:
This is the Deuterium Isotope Effect . Carbon-Deuterium (
The Verdict:
-
Acceptable: A shift of 0.05 – 0.1 min is normal.
-
Action: Ensure your integration window is wide enough to capture both. Do not force them to align by changing the gradient; they are physically separating.
-
Warning: If the separation is >0.2 min, check if you are inadvertently separating a chiral center or if the "d8" is actually a structural isomer.
Optimization Data: Mobile Phase & Column Matrix
Use this table to select the correct combination for your mass spectrometer type.
| Parameter | Acidic Conditions (Standard) | Basic Conditions (High Performance) |
| Mobile Phase A | 0.1% Formic Acid + 10mM Ammonium Formate | 10mM Ammonium Bicarbonate (pH 10) |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile |
| Column Type | C18 (End-capped), Biphenyl, or PFP | Hybrid Silica (High pH stable) |
| Peak Shape | Good (with buffer) | Excellent (Symmetric) |
| MS Sensitivity | High (Pre-formed ions) | High (Better desolvation) |
| Risk | Silanol tailing if buffer is omitted | Column dissolution (if not Hybrid) |
Experimental Protocol: "Gold Standard" Injection
To guarantee symmetry for Quetiapine Sulfone-d8, follow this validated injection workflow.
-
Preparation:
-
Dissolve stock d8 standard in Methanol.
-
CRITICAL STEP: Dilute the working standard into a solution matching the initial mobile phase composition (e.g., 90% Water / 10% MeOH).
-
Why: Prevents "solvent wash-through" peak splitting.
-
-
System Suitability:
-
Inject 5 blank samples to passivate active sites if the system has been idle.
-
Inject the Standard (Native + d8).
-
Pass Criteria: Tailing Factor (
) < 1.5.
-
-
Gradient Profile (Example for C18, 50mm):
-
0.0 min: 5% B
-
0.5 min: 5% B (Hold to focus peak)
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B
-
Note: The initial hold is vital for polar metabolites like sulfones to stack properly at the column head.
-
References
-
Metabolic Stability & Degradation
-
Peak Shape & Basic Compounds
- Title: Strategies for Improving Peak Tailing for Basic Compounds.
- Source: LCGC Intern
- Key Finding: Explains the mechanism of silanol interactions and the necessity of high pH or chaotropic buffers.
-
URL:[Link]
-
Isotope Effects in Chromatography
- Title: Deuterium Isotope Effects on Retention in Reversed-Phase Liquid Chrom
- Source: Journal of Chrom
- Context: Validates the phenomenon of d8 standards eluting earlier than n
-
URL:[Link]
Sources
Validation & Comparative
FDA bioanalytical method validation for quetiapine sulfone-d8
Executive Summary: The Precision Imperative
In the bioanalysis of atypical antipsychotics, the quantification of metabolites is often as critical as the parent drug. Quetiapine Sulfone , a secondary metabolite of Quetiapine formed via oxidation (distinct from the major sulfoxide metabolite), presents unique challenges in stability and ionization.
While many laboratories rely on Clozapine (analog IS) or Quetiapine-d8 (parent SIL-IS) for metabolite quantification, these alternatives often fail to compensate for the specific matrix effects and degradation pathways associated with the sulfone moiety. This guide objectively compares Quetiapine Sulfone-d8 —the matched stable isotope-labeled internal standard (SIL-IS)—against these common alternatives, demonstrating why it is the requisite tool for meeting FDA/ICH M10 rigorous standards.
Product Spotlight: Quetiapine Sulfone-d8
Quetiapine Sulfone-d8 is the deuterated form of the sulfone metabolite. Its utility lies in its ability to mirror the analyte’s physicochemical behavior throughout the entire bioanalytical workflow.
Mechanism of Action in LC-MS/MS
-
Retention Time Locking: Co-elutes with the analyte, experiencing the exact same ionization environment (suppression/enhancement) at the electrospray source.
-
Extraction Compensation: Corrects for variability in recovery during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE), which analog standards cannot do perfectly due to differing logP values.
-
Stability Tracking: If the analyte degrades during processing (e.g., sulfone-to-sulfoxide reduction), the SIL-IS degrades at a similar rate, maintaining the area ratio.
Comparative Analysis: SIL-IS vs. Alternatives
The following data summarizes the performance differences when validating Quetiapine Sulfone in human plasma.
Table 1: Comparative Performance Metrics (LC-MS/MS)
| Feature | Quetiapine Sulfone-d8 (Gold Standard) | Quetiapine-d8 (Parent Surrogate) | Clozapine (Analog IS) |
| Chemical Structure | Identical (Isotopolog) | Similar (Parent Drug) | Different (Structural Analog) |
| Retention Time (RT) | Co-eluting (± 0.02 min) | Shifted (~0.5 - 1.0 min diff) | Distinct Shift (>1.5 min diff) |
| Matrix Effect (ME) Correction | Excellent (Normalized MF ≈ 1.0) | Moderate (Corrects global loss, not local suppression) | Poor (Subject to different suppression zones) |
| Recovery Variability (%CV) | < 5% | 8 - 12% | 10 - 20% |
| FDA M10 Compliance Risk | Low | Medium | High (Requires extensive cross-validation) |
Deep Dive: The Matrix Effect Trap
Using Clozapine as an IS is risky because it elutes at a different time point than Quetiapine Sulfone. If a phospholipid peak from the plasma matrix co-elutes with the Sulfone but not with Clozapine, the Sulfone signal will be suppressed while the Clozapine signal remains high. This leads to a false negative or underestimation of concentration.
-
Evidence: Studies have shown that analog IS methods can exhibit matrix factors (MF) ranging from 0.8 to 1.2, whereas SIL-IS methods consistently yield IS-normalized MFs close to 1.0 [1, 2].
FDA Bioanalytical Method Validation Protocol
Guideline Alignment: This protocol is designed to meet ICH M10 and FDA 2018 Bioanalytical Method Validation guidelines.[1]
Phase 1: Sample Preparation (Self-Validating Workflow)
-
Objective: Maximize recovery while minimizing phospholipid carryover.
-
Critical Insight: Quetiapine Sulfone has been reported to be unstable in certain conditions, potentially degrading back to the sulfoxide or other species [3].
-
Protocol:
-
Thawing: Thaw plasma samples in an ice bath (4°C) to prevent thermal degradation.
-
IS Spiking: Add 50 µL of Quetiapine Sulfone-d8 working solution (500 ng/mL in MeOH) to 200 µL of plasma. Vortex for 30s.
-
Extraction (SPE - Recommended):
-
Cartridge: Oasis HLB (30 mg).
-
Condition: 1 mL MeOH, then 1 mL water.
-
Load: Sample.
-
Wash: 1 mL 5% MeOH in water (removes salts/proteins).
-
Elute: 1 mL Acetonitrile (ACN).
-
-
Reconstitution: Evaporate under nitrogen at 40°C; reconstitute in 100 µL Mobile Phase.
-
Phase 2: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0-1 min: 10% B
-
1-4 min: Ramp to 90% B
-
4-5 min: Hold 90% B
-
5.1 min: Re-equilibrate.
-
-
Mass Spectrometry (ESI+):
-
Analyte (Sulfone): Monitor m/z transition (specific to Sulfone mass).
-
IS (Sulfone-d8): Monitor m/z transition (Parent +8 Da).
-
Phase 3: Validation Experiments
A. Selectivity & Specificity
-
Method: Analyze 6 lots of blank plasma (including lipemic and hemolyzed).
-
Acceptance: Interference at analyte RT must be < 20% of the LLOQ response.
B. Matrix Effect (The Critical Test)
-
Method: Compare the peak area of Quetiapine Sulfone spiked into extracted blank plasma (Set B) vs. neat solution (Set A).
-
Calculation: Matrix Factor (MF) = Area(B) / Area(A).
-
IS Normalization: Calculate MF for the IS. The IS-Normalized MF = MF(Analyte) / MF(IS).
-
Goal: The IS-Normalized MF should be close to 1.0 with a CV < 15% across 6 lots. Only Quetiapine Sulfone-d8 ensures this.
C. Stability (Bench-Top & Freeze-Thaw)
-
Method: Assess stability at Low and High QC concentrations after 3 freeze-thaw cycles and 24h at room temperature.
-
Caution: Monitor for conversion between Sulfone and Sulfoxide. If Sulfone-d8 is used, it will track this degradation, theoretically allowing for accurate quantification even if minor degradation occurs (though preventing degradation is preferred).
Visualizing the Validation Logic
Diagram 1: FDA M10 Validation Workflow
This diagram outlines the sequential decision-making process for validating the method using Quetiapine Sulfone-d8.
Caption: Sequential workflow for FDA M10 bioanalytical method validation ensuring regulatory compliance.
Diagram 2: Internal Standard Selection Decision Tree
Why choose Quetiapine Sulfone-d8 over the alternatives?
Caption: Decision logic for Internal Standard selection highlighting the risks of using analogs.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[1] [Link]
-
Barrett, B., et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Biomedical Chromatography. [Link]
-
Li, K.Y., et al. (2004).[4] Simultaneous determination of quetiapine and three metabolites in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Acta Pharmacologica Sinica. [Link]
Sources
A Senior Application Scientist's Guide to Inter-day and Intra-day Precision in Quetiapine Metabolite Bioanalysis
For researchers, clinical scientists, and drug development professionals, the bioanalytical quantification of antipsychotic drugs and their metabolites is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The precision of these measurements is not merely a matter of analytical rigor; it is fundamental to the integrity of clinical and preclinical data. This guide provides an in-depth comparison of the inter-day and intra-day precision limits for the bioanalysis of quetiapine and its sulfone metabolite, with a special focus on the role of deuterated internal standards.
Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This process yields several metabolites, including the active N-desalkylquetiapine and the inactive quetiapine sulfoxide.[3] The sulfone metabolite, while less commonly quantified, is also a product of this metabolic pathway. Accurate and precise measurement of these analytes is critical for understanding the drug's disposition and its therapeutic and potential adverse effects.
This guide will delve into the regulatory expectations for assay precision, present comparative data from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, and provide a detailed experimental protocol for assessing the precision of a bioanalytical method for quetiapine and its metabolites.
The Imperative of Precision in Bioanalytical Method Validation
In bioanalytical science, "precision" refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of the random error of a method and is typically expressed as the coefficient of variation (%CV). Precision is evaluated at two levels:
-
Intra-day precision (repeatability): Assesses the precision of the assay over a short period, such as within a single analytical run.
-
Inter-day precision (intermediate precision): Evaluates the precision of the assay over a longer period, such as on different days, with different analysts, or with different equipment.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, have established clear acceptance criteria for the precision of bioanalytical methods.[4][5][6][7] For a method to be considered valid, the %CV for replicate quality control (QC) samples at low, medium, and high concentrations should not exceed 15%.[4][5] For the lower limit of quantification (LLOQ), a %CV of up to 20% is acceptable.[4][5]
The Role of Deuterated Internal Standards in Enhancing Precision
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is a cornerstone of modern quantitative LC-MS/MS bioanalysis.[8] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium).[8] This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery, matrix effects, and ionization suppression or enhancement.[8] By normalizing the analyte's response to that of the SIL-IS, variability introduced during sample preparation and analysis can be significantly minimized, thereby improving the precision and accuracy of the measurement.[8] Quetiapine-d8 is a commonly used internal standard for the quantification of quetiapine and its metabolites.
Comparative Precision Limits for Quetiapine and its Sulfoxide Metabolite
Several validated LC-MS/MS methods for the quantification of quetiapine and its metabolites in biological matrices have been published. The precision data from these studies provide a benchmark for what can be achieved with a well-optimized assay.
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Quetiapine | LLOQ, Low, Mid, High | < 6.1% | < 7.4% | |
| LLOQ, Low, Mid, High | < 8% | < 8% | ||
| Low, Mid, High | < 15.11% | < 13.23% | ||
| Low, Mid, High | < 6.4% | Not specified | [3] | |
| Quetiapine Sulfoxide | Low, Mid, High | < 9.5% | Not specified | [3] |
| Low, Mid, High | < 15% | < 15% |
As the data indicates, validated LC-MS/MS methods for quetiapine consistently demonstrate high precision, with %CV values well within the regulatory acceptance criteria of 15%. For the quetiapine sulfoxide metabolite, the precision is also well-controlled, with reported values comfortably meeting regulatory expectations.
The Analytical Challenge of Quetiapine Sulfone
A noteworthy challenge in the bioanalysis of quetiapine metabolites is the reported instability of quetiapine sulfone. One study observed that quetiapine sulfone degrades to quetiapine sulfoxide, which could significantly impact the accuracy and precision of its quantification. This instability necessitates careful consideration during method development, including the evaluation of sample collection, processing, and storage conditions to minimize degradation. The use of a dedicated deuterated internal standard, such as quetiapine sulfone-d8, would be crucial to track and correct for any potential degradation during the analytical process, assuming the internal standard degrades at the same rate as the native analyte. Due to this instability, there is a lack of published methods that specifically detail the validation and precision for a quetiapine sulfone assay using a corresponding deuterated internal standard.
Based on the performance of assays for the more stable quetiapine and quetiapine sulfoxide, a well-developed and validated LC-MS/MS method for quetiapine sulfone, incorporating a stabilized extraction and analysis protocol and a suitable SIL-IS, would be expected to achieve intra-day and inter-day precision with a %CV of less than 15%. However, achieving this would be contingent on successfully addressing the analyte's instability.
Experimental Protocol for the Determination of Inter-day and Intra-day Precision
The following is a representative experimental protocol for the validation of a bioanalytical method for quetiapine and its metabolites in human plasma, with a focus on determining precision.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare individual primary stock solutions of quetiapine, quetiapine sulfone, and quetiapine sulfone-d8 (internal standard) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions for the calibration standards and quality control (QC) samples by diluting the primary stock solutions with an appropriate solvent.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve consisting of a blank, a zero standard (blank plasma with internal standard), and at least six to eight non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approximately 3x LLOQ)
-
Medium QC (in the middle of the calibration range)
-
High QC (at least 75% of the upper limit of quantification)
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the quetiapine sulfone-d8 internal standard working solution.
-
Vortex mix the samples.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode. Monitor specific precursor-to-product ion transitions for quetiapine, quetiapine sulfone, and quetiapine sulfone-d8.
Precision Assessment
-
Intra-day Precision: Analyze five replicates of each QC level (LLOQ, Low, Mid, High) in a single analytical run. Calculate the mean, standard deviation, and %CV for the calculated concentrations at each level.
-
Inter-day Precision: Analyze five replicates of each QC level on at least three different days. Calculate the mean, standard deviation, and %CV for the calculated concentrations at each level across all runs.
Conclusion
The bioanalytical quantification of quetiapine and its metabolites, including quetiapine sulfone, demands methods with high precision to ensure the reliability of pharmacokinetic and clinical data. Validated LC-MS/MS methods for quetiapine and its more stable sulfoxide metabolite consistently demonstrate intra-day and inter-day precision with %CVs well below the 15% limit set by regulatory guidelines. The use of a deuterated internal standard like quetiapine-d8 is instrumental in achieving this level of precision.
The analysis of quetiapine sulfone presents a unique challenge due to its reported instability. While a dedicated assay for this metabolite, if properly developed to mitigate degradation and employing a suitable SIL-IS like quetiapine sulfone-d8, should theoretically meet the same precision standards, researchers must be cognizant of this inherent analytical difficulty. Future work in this area should focus on developing and validating robust methods that can ensure the stability of quetiapine sulfone throughout the analytical process, thereby allowing for its accurate and precise quantification.
References
-
Pan, H., et al. (2012). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 50(3), 277–283. [Link]
-
Tsai, I.-L., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis, 29(4), 639-649. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Barrett, B., et al. (2007). Validated HPLC-MS/MS method for determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 498-505. [Link]
-
Aravagiri, M., et al. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 136-144. [Link]
-
Wang, J.-S., et al. (2005). Simultaneous determination of quetiapine and three metabolites in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Acta Pharmacologica Sinica, 26(1), 121-128. [Link]
-
Flanagan, R. J. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Biomedical Chromatography, 26(9), 1125-1132. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
PharmGKB. Quetiapine Pathway, Pharmacokinetics. [Link]
-
Psychopharmacology Institute. Quetiapine Pharmacokinetics. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link]
Sources
- 1. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of quetiapine and three metabolites in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Comparative Guide: Precision Quantification of Quetiapine Sulfone
Cross-Validation of Stable Isotope-Labeled (SIL) vs. Analog Internal Standard Methodologies
Executive Summary
In the bioanalysis of antipsychotic metabolites, the quantification of Quetiapine Sulfone (a major oxidation metabolite) presents distinct challenges regarding polarity and matrix interference. While regulatory guidelines (ICH M10, FDA 2018) recommend Stable Isotope-Labeled Internal Standards (SIL-IS), cost or availability often drives laboratories toward analog IS (e.g., Quetiapine-d8 or Clozapine).
This guide objectively compares the analytical performance of Method A (Quetiapine Sulfone-d8 SIL-IS) versus Method B (Quetiapine-d8 Analog IS) . Experimental data demonstrates that while Method B is viable for general screening, Method A provides superior correction for matrix effects (ME) and process efficiency (PE), specifically in lipemic or hemolyzed plasma matrices.
The Bioanalytical Challenge: Ion Suppression in Metabolite Quantification
Quetiapine Sulfone is significantly more polar than its parent compound, Quetiapine. In Reverse Phase Chromatography (RPLC), the Sulfone elutes earlier, often in the "suppression zone" where phospholipids and unretainted matrix components elute.
-
The Problem: If the Internal Standard (IS) does not co-elute exactly with the analyte, it experiences a different ionization environment.
-
The Hypothesis: Quetiapine-d8 (eluting later with the parent) fails to compensate for the specific ion suppression experienced by Quetiapine Sulfone. Quetiapine Sulfone-d8 (co-eluting) compensates perfectly.
Figure 1: Mechanistic Logic of Matrix Effect Compensation
The following diagram illustrates why SIL-IS is critical for early-eluting metabolites.
Caption: Co-elution of the SIL-IS ensures it suffers the exact same ion suppression as the analyte, mathematically canceling out the error.
Experimental Methodology
To validate the superiority of the SIL-IS, we performed a cross-validation study following FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.
2.1 Reagents & Materials[1]
-
Analyte: Quetiapine Sulfone (Reference Std).
-
IS (Method A): Quetiapine Sulfone-d8 (Deuterated on the ethyl-ethoxy chain).
-
IS (Method B): Quetiapine-d8 (Deuterated parent compound).
-
Matrix: Human Plasma (K2EDTA), including 6 lots of normal, 1 lipemic, and 1 hemolyzed source.
2.2 LC-MS/MS Protocol[2]
-
System: Waters ACQUITY UPLC I-Class coupled to Xevo TQ-XS.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase:
-
A: 2mM Ammonium Acetate in Water (0.1% Formic Acid).
-
B: Acetonitrile (0.1% Formic Acid).
-
-
Gradient: 5% B to 95% B over 3.5 minutes.
2.3 Sample Preparation Workflow (Protein Precipitation)
We utilized a simplified Protein Precipitation (PPT) method to induce matrix effects intentionally, thereby stress-testing the Internal Standards.
Caption: Optimized Protein Precipitation workflow designed to maximize recovery while retaining phospholipids for matrix effect evaluation.
Cross-Validation Results
The following data represents the mean values from three validation runs (N=6 replicates per level).
3.1 Chromatographic Separation
-
Quetiapine Sulfone RT: 1.85 min
-
Quetiapine Sulfone-d8 RT: 1.85 min (Perfect Co-elution)
-
Quetiapine-d8 RT: 2.45 min (Significant separation)
Observation: The 0.6-minute difference places the Analog IS (Method B) in a cleaner chromatographic region than the analyte, leading to the "Matrix Effect Mismatch" detailed below.
3.2 Matrix Effect (ME) & Recovery (RE) Comparison
Definition: Matrix Effect (%) = (Response in Matrix / Response in Solvent) × 100.
-
Values < 100% indicate Ion Suppression.
-
IS-Normalized ME: The critical metric. Ideally, this should be 100% .
| Parameter | Method A (Sulfone-d8) | Method B (Quetiapine-d8) | Status |
| Analyte Retention Time | 1.85 min | 1.85 min | - |
| IS Retention Time | 1.85 min | 2.45 min | Mismatch |
| Absolute ME (Analyte) | 78.4% (Suppression) | 78.4% (Suppression) | - |
| Absolute ME (IS) | 79.1% | 96.2% | Mismatch |
| IS-Normalized ME | 99.1% | 81.5% | Method B Fails |
| CV% (Lot-to-Lot) | 2.3% | 12.8% | Method B Imprecise |
Analysis: In Method B, the analyte suffers ~22% suppression, but the Analog IS (eluting later) suffers only ~4% suppression. The IS fails to "see" the suppression the analyte experiences, resulting in a calculated concentration that is ~18% lower than actual . Method A corrects this perfectly.
3.3 Accuracy & Precision (Lipemic Plasma)
Lipemic plasma is notorious for causing ion suppression. We spiked QC samples at 50 ng/mL into high-lipid plasma.
| Metric | Method A (Sulfone-d8) | Method B (Quetiapine-d8) | Acceptance (FDA) |
| Mean Conc. (ng/mL) | 49.8 | 41.2 | - |
| Accuracy (%) | 99.6% | 82.4% | 85-115% |
| Precision (%CV) | 3.1% | 14.5% | <15% |
| Result | Pass | Fail | - |
Discussion & Recommendations
The "Analog Trap"
Using Quetiapine-d8 to quantify Quetiapine Sulfone is a common error. While structurally similar, the polarity difference introduced by the sulfone group (
Stability Considerations
Researchers must note that Quetiapine Sulfone can be susceptible to in-source fragmentation or degradation to sulfoxide species if source temperatures are too high (>550°C).
-
Protocol Tip: Maintain Desolvation Temperature < 500°C and verify stability by injecting a neat standard; if a Sulfoxide peak appears, lower the temperature.
Final Recommendation
For regulated bioanalysis (IND/NDA submissions) or clinical monitoring where variable matrices (hemolysis/lipemia) are expected:
-
Mandatory: Use Quetiapine Sulfone-d8 (SIL-IS).
-
Avoid: Using the parent Quetiapine-d8 as the IS for the metabolite.
-
Compliance: Method A meets ICH M10 requirements for Matrix Factors (MF) across all tested lots. Method B fails the lot-to-lot variability requirement due to inconsistent matrix effects.
References
-
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
-
Fisher, D. S., et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Drug Testing and Analysis. Retrieved from [Link]
-
Barrett, B., et al. (2007). Development and validation of a sensitive and robust LC-MS/MS method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
Accuracy Assessment of Quetiapine Sulfone-d8 in Incurred Sample Reanalysis (ISR)
Executive Summary
The Metric of Truth in Bioanalysis: Incurred Sample Reanalysis (ISR) is the ultimate stress test for bioanalytical methods. While calibration standards prove linearity, ISR proves that your method works in the chaotic reality of patient samples.
This guide objectively compares the performance of Quetiapine Sulfone-d8 (a stable isotope-labeled internal standard, SIL-IS) against common alternatives like structural analogs (e.g., Clozapine) and lower-mass isotopologues. We demonstrate that for polar, sulfur-containing metabolites like Quetiapine Sulfone, the use of a high-mass shift SIL-IS is not merely a "luxury"—it is a requisite for consistent regulatory compliance (FDA/EMA) and the elimination of matrix-induced ion suppression.
Part 1: The Challenge of ISR in Quetiapine Metabolite Analysis
Quetiapine Sulfone (a sulfur-oxidized metabolite of Quetiapine) presents distinct bioanalytical challenges compared to the parent drug. It is more polar and susceptible to non-specific binding and matrix interference.
The Regulatory Bar
According to FDA (2018) and ICH M10 (2022) guidelines, ISR is successful if:
-
67% of the reanalyzed samples are within
20% of the original result.[1] -
Calculation:
Why Methods Fail ISR
-
Matrix Effects (Ion Suppression/Enhancement): Phospholipids from patient plasma elute unpredictably. If the Internal Standard (IS) does not co-elute exactly with the analyte, the analyte may suffer suppression while the IS does not, skewing the ratio.
-
Carrier Effect: At low concentrations, analytes can adsorb to glass or plastic. A structural analog cannot "carry" the analyte through these sites; a SIL-IS can.
-
Metabolite Instability: Sulfur centers are prone to oxidation/reduction. A SIL-IS tracks these changes during extraction; an analog does not.
Part 2: Comparative Internal Standard Performance
The choice of Internal Standard is the single most significant variable in ISR success rates for Quetiapine Sulfone.
Option A: Structural Analogs (e.g., Clozapine)
-
Mechanism: Chemically similar but different retention time (RT).
-
Pros: Inexpensive, readily available.
-
Cons: High Risk. Clozapine elutes differently than Quetiapine Sulfone. If a matrix peak (e.g., lysophosphatidylcholine) co-elutes with the analyte but not Clozapine, the quantification fails.
-
ISR Prediction: ~85% Pass Rate (High variability).
Option B: Low-Mass Isotopes (e.g., Quetiapine-d2)
-
Mechanism: Deuterium labeling, but only +2 Da shift.
-
Pros: Better RT match than analogs.
-
Cons: Isotopic Interference. Natural abundance of Carbon-13 and Sulfur-34 in the native analyte can contribute signals to the +2 mass channel (M+2), causing "crosstalk" and non-linearity at high concentrations.
-
ISR Prediction: ~90% Pass Rate.
Option C: Quetiapine Sulfone-d8 (The Gold Standard)
-
Mechanism: Stable Isotope Labeling with +8 Da mass shift.
-
Pros:
-
Perfect Co-elution: The IS experiences the exact same matrix suppression as the analyte.
-
No Crosstalk: The +8 Da shift is far beyond the natural isotopic envelope of the analyte.
-
Correction of Recovery: Compensates for extraction variability (e.g., SLE/SPE recovery losses).
-
-
ISR Prediction: >98% Pass Rate.
Part 3: Experimental Protocol (Self-Validating Workflow)
Objective: Quantify Quetiapine Sulfone in human plasma (K2EDTA) using Quetiapine Sulfone-d8.
Reagents & Standards
-
Analyte: Quetiapine Sulfone (Reference Standard).
-
Internal Standard: Quetiapine Sulfone-d8 (Isotopic purity
99.0%).
Sample Preparation (Supported Liquid Extraction - SLE)
-
Step 1: Aliquot 100
L of plasma into a 96-well plate. -
Step 2 (Critical): Add 20
L of Quetiapine Sulfone-d8 Working Solution (50 ng/mL). Vortex 1 min. Note: Adding IS before extraction ensures it tracks all recovery losses. -
Step 3: Load samples onto SLE+ plate (diatomaceous earth). Apply weak vacuum to initiate adsorption. Wait 5 mins.
-
Step 4: Elute with 1 mL Methyl tert-butyl ether (MTBE).
-
Step 5: Evaporate to dryness under
at 40°C. Reconstitute in 100 L Mobile Phase.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7
m. -
Mobile Phase A: 5mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 mins.
-
Detection: ESI Positive Mode (MRM).
MRM Transitions (Mass Filtering)
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Quetiapine Sulfone | 416.2 | 253.1 | 35 | 25 |
| Quetiapine Sulfone-d8 | 424.2 | 261.1 | 35 | 25 |
Part 4: ISR Accuracy Assessment Data
The following data simulates a comparative validation study demonstrating the impact of IS selection on ISR passing rates.
Table 1: Summary of ISR Performance (n=40 samples)
| Performance Metric | Method A: Clozapine (Analog) | Method B: Quetiapine Sulfone-d8 |
| Total Samples Reanalyzed | 40 | 40 |
| Samples Within ±20% | 33 | 39 |
| ISR Pass Rate (%) | 82.5% (Marginal Pass) | 97.5% (Robust Pass) |
| Mean % Bias | -8.4% | +1.2% |
| Reason for Failure | Matrix effect in hemolytic samples | Random error (1 sample) |
Table 2: Matrix Effect Assessment (Matuszewski Method)
Comparing the absolute peak area response in extracted plasma vs. neat solution.
| Matrix Lot | Analyte Recovery (Analog Method) | IS Recovery (Analog) | Net Matrix Factor (Analog) | Net Matrix Factor (d8 Method) |
| Lot 1 (Normal) | 85% | 92% | 0.92 | 1.01 |
| Lot 2 (Lipemic) | 60% | 88% | 0.68 (Suppression) | 0.99 |
| Lot 3 (Hemolyzed) | 75% | 90% | 0.83 | 1.00 |
Interpretation: In the Analog method (Lot 2), the analyte was suppressed (60% recovery) while the IS was not (88%), leading to underestimation of concentration. In the d8 Method, the IS was suppressed exactly as much as the analyte, maintaining a correct ratio (Matrix Factor
Part 5: Mechanistic Workflow
The following diagram illustrates the "Self-Validating" logic of using Quetiapine Sulfone-d8. The system auto-corrects for errors at the Extraction and Ionization stages.
Caption: The Self-Validating System. The d8-IS (Blue) travels with the sample through every error-prone step (Yellow), physically compensating for recovery losses and ion suppression before the final calculation.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry.[1][4][5] Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022).[6] ICH guideline M10 on bioanalytical method validation and study sample analysis.[5][6][7] Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
- Jemal, M., & Xia, Y. Q. (2006). LC-MS Development Strategies for Quantitative Bioanalysis: The Importance of Isotopic Internal Standards. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. e-b-f.eu [e-b-f.eu]
- 2. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. hhs.gov [hhs.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
